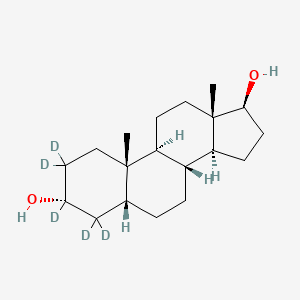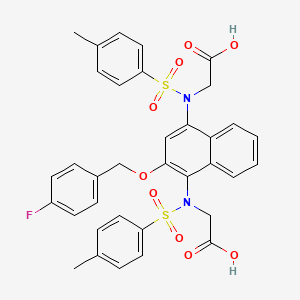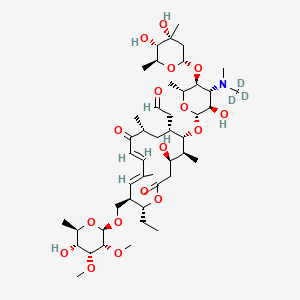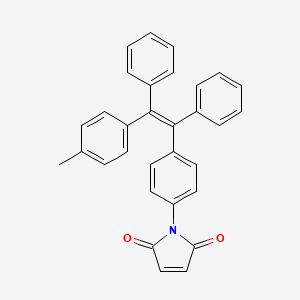
Cilazapril-d5
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cilazapril-d5 is a deuterated form of Cilazapril, an angiotensin-converting enzyme (ACE) inhibitor used primarily for the treatment of hypertension and heart failure . The deuterium atoms in this compound replace some of the hydrogen atoms in the original Cilazapril molecule, which can enhance the compound’s stability and alter its pharmacokinetic properties .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Cilazapril-d5 involves the incorporation of deuterium atoms into the Cilazapril molecule. This can be achieved through various methods, including catalytic exchange reactions where hydrogen atoms are replaced by deuterium . Specific reaction conditions, such as the use of deuterated solvents and catalysts, are crucial to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods: Industrial production of this compound typically involves large-scale catalytic exchange reactions under controlled conditions to maximize yield and purity. The process may include steps such as purification through high-performance liquid chromatography (HPLC) to ensure the final product meets pharmaceutical standards .
化学反应分析
Types of Reactions: Cilazapril-d5 undergoes various chemical reactions, including hydrolysis, oxidation, and reduction .
Common Reagents and Conditions:
Hydrolysis: This reaction involves the cleavage of chemical bonds by the addition of water, often catalyzed by acids or bases.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used to convert certain functional groups.
Major Products: The primary product of hydrolysis is Cilazaprilat, the active metabolite of Cilazapril . Oxidation and reduction reactions can lead to various derivatives, depending on the specific conditions and reagents used .
科学研究应用
Cilazapril-d5 is used extensively in scientific research due to its enhanced stability and altered pharmacokinetic properties. Some of its applications include:
作用机制
Cilazapril-d5, like Cilazapril, inhibits the angiotensin-converting enzyme, preventing the conversion of angiotensin I to angiotensin II . This leads to decreased vasoconstriction and reduced blood pressure. The deuterium atoms in this compound may enhance the compound’s stability, potentially leading to prolonged therapeutic effects .
相似化合物的比较
Enalapril: Another ACE inhibitor with a similar mechanism of action but different pharmacokinetic properties.
Ramipril: Known for its long-lasting effects, often compared with Cilazapril in terms of efficacy and safety.
Lisinopril: A non-deuterated ACE inhibitor with a similar therapeutic profile.
Uniqueness of Cilazapril-d5: this compound’s uniqueness lies in its deuterium substitution, which can enhance the compound’s stability and alter its pharmacokinetic properties, potentially leading to improved therapeutic outcomes .
属性
分子式 |
C22H31N3O5 |
|---|---|
分子量 |
422.5 g/mol |
IUPAC 名称 |
(4S,7S)-7-[[(2S)-1-ethoxy-1-oxo-4-(2,3,4,5,6-pentadeuteriophenyl)butan-2-yl]amino]-6-oxo-1,2,3,4,7,8,9,10-octahydropyridazino[1,2-a]diazepine-4-carboxylic acid |
InChI |
InChI=1S/C22H31N3O5/c1-2-30-22(29)18(13-12-16-8-4-3-5-9-16)23-17-10-6-14-24-15-7-11-19(21(27)28)25(24)20(17)26/h3-5,8-9,17-19,23H,2,6-7,10-15H2,1H3,(H,27,28)/t17-,18-,19-/m0/s1/i3D,4D,5D,8D,9D |
InChI 键 |
HHHKFGXWKKUNCY-COLVBYEJSA-N |
手性 SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])CC[C@@H](C(=O)OCC)N[C@H]2CCCN3CCC[C@H](N3C2=O)C(=O)O)[2H])[2H] |
规范 SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)NC2CCCN3CCCC(N3C2=O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


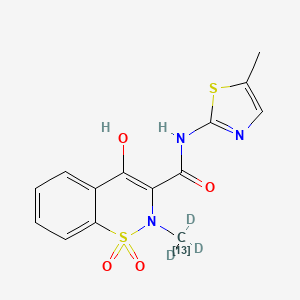
![[(2R)-2-[(Z)-15,15,16,16,17,17,18,18,18-nonadeuteriooctadec-9-enoyl]oxy-3-[(Z)-octadec-1-enoxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12419603.png)

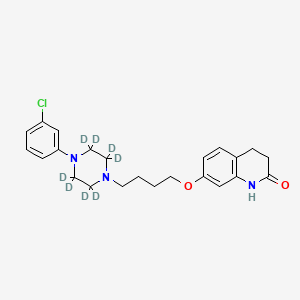
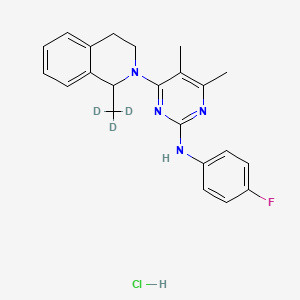
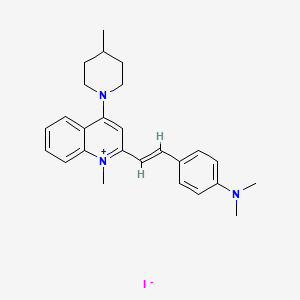
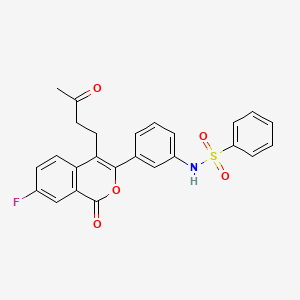
![sodium;(12aS)-9-[[3-[[(12aS)-8-methoxy-6-oxo-11,12,12a,13-tetrahydroindolo[2,1-c][1,4]benzodiazepin-9-yl]oxymethyl]-5-[2-[2-(2-methoxyethoxy)ethoxy]ethyl-(2-methyl-2-sulfanylpropyl)amino]phenyl]methoxy]-8-methoxy-6-oxo-11,12,12a,13-tetrahydroindolo[2,1-c][1,4]benzodiazepine-12-sulfonate](/img/structure/B12419653.png)
